(3,5-Dichloro-2-pyridyloxy)acetic acid
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Overview
Description
(3,5-Dichloro-2-pyridyloxy)acetic acid is an organic compound with the molecular formula C7H5Cl2NO3 It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 3 and 5 positions and an acetic acid moiety attached to the 2 position via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dichloro-2-pyridyloxy)acetic acid typically involves the chlorination of 2-pyridinol followed by esterification and subsequent hydrolysis. One common method includes:
Chlorination: 2-pyridinol is chlorinated using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce chlorine atoms at the 3 and 5 positions.
Esterification: The chlorinated intermediate is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide (NaOH) to form the ester.
Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for chlorination and esterification processes, ensuring higher yields and purity. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dichloro-2-pyridyloxy)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form dechlorinated derivatives.
Esterification and Hydrolysis: The carboxylic acid group can form esters with alcohols and can be hydrolyzed back to the acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include pyridine oxides.
Reduction: Products include dechlorinated pyridines.
Scientific Research Applications
Chemistry
In chemistry, (3,5-Dichloro-2-pyridyloxy)acetic acid is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, this compound is studied for its potential as a herbicide and its effects on plant growth. It is also investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, this compound is used in the formulation of agrochemicals, particularly herbicides. Its ability to disrupt plant growth makes it effective in controlling unwanted vegetation.
Mechanism of Action
The mechanism of action of (3,5-Dichloro-2-pyridyloxy)acetic acid involves its interaction with specific molecular targets in plants. It inhibits key enzymes involved in the biosynthesis of essential amino acids, leading to the disruption of protein synthesis and plant growth. The compound may also interfere with cellular signaling pathways, further contributing to its herbicidal effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with a similar structure but different substitution pattern.
3,5,6-Trichloro-2-pyridyloxyacetic acid (Triclopyr): A related compound with an additional chlorine atom, used for similar applications.
Uniqueness
(3,5-Dichloro-2-pyridyloxy)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective herbicidal activity and potential therapeutic applications make it a compound of significant interest in various research fields.
Properties
IUPAC Name |
2-(3,5-dichloropyridin-2-yl)oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO3/c8-4-1-5(9)7(10-2-4)13-3-6(11)12/h1-2H,3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWLCRHMAZYOFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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